1,22-Docosanediol
Overview
Description
1,22-Docosanediol is a long-chain aliphatic diol with the molecular formula C22H46O2. It is a white, crystalline solid that is primarily used in organic synthesis and industrial applications. The compound is characterized by its two hydroxyl groups located at the terminal positions of a 22-carbon chain, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,22-Docosanediol can be synthesized through several methods. One common approach involves the reduction of docosanedioic acid using reducing agents such as lithium aluminum hydride. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of docosanoic acid. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1,22-Docosanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form docosanedioic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form docosane, a saturated hydrocarbon, using strong reducing agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: Docosanedioic acid.
Reduction: Docosane.
Substitution: 1,22-Dichlorodocosane.
Scientific Research Applications
1,22-Docosanediol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in lipid metabolism and as a model compound for studying long-chain diols.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 1,22-docosanediol is primarily related to its ability to interact with lipid membranes. The hydroxyl groups can form hydrogen bonds with lipid molecules, affecting membrane fluidity and permeability. This property makes it useful in the formulation of emulsions and other lipid-based systems .
Comparison with Similar Compounds
Docosanedioic acid: A dicarboxylic acid with similar chain length but different functional groups.
Docosane: A saturated hydrocarbon with the same carbon chain length but lacking hydroxyl groups.
1,44-Tetratetracontanediol: A longer-chain diol with similar chemical properties.
Uniqueness: 1,22-Docosanediol is unique due to its specific chain length and terminal hydroxyl groups, which confer distinct chemical reactivity and physical properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
docosane-1,22-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O2/c23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24/h23-24H,1-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBKFQRBONXURO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCCCO)CCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00324197 | |
Record name | 1,22-Docosanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00324197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22513-81-1 | |
Record name | 1,22-Docosanediol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405997 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,22-Docosanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00324197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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